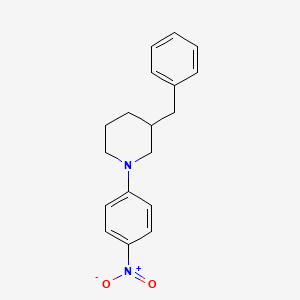

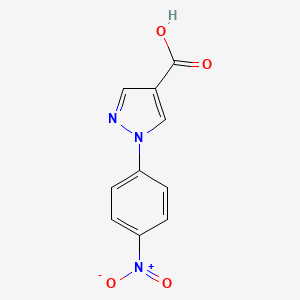

1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid” likely contains a pyrazole ring, which is a type of organic compound consisting of a five-membered aromatic ring with two nitrogen atoms . The “4-nitrophenyl” part suggests the presence of a nitro group (-NO2) attached to a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring without a hydrogen atom) .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various organic reactions. For example, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid was obtained by the reaction of 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride .Chemical Reactions Analysis

The compound “this compound” may undergo various chemical reactions. For instance, 4-nitrophenol can undergo catalytic reduction, a reaction often used to assess the activity of nanostructured materials .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

- Research by Kasımoğulları et al. (2012) involved synthesizing new derivatives of 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid and 4-(ethoxycarbonyl)-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid. They transformed these acids into acyl chlorides and then produced various bis-carboxamide derivatives and a β-hydroxy ester derivative. This work emphasizes the versatility of pyrazole carboxylic acids in synthesizing new compounds (Kasımoğulları, Maden, & Mert, 2012).

Ionization Constants Study

- Alkan et al. (2009) determined the ionization constants of various pyrazole carboxylic acids, including 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, in different ethanol-water mixtures. This research provides valuable insights into the acidity of pyrazole carboxylic acids and their behavior in various solvents (Alkan et al., 2009).

Antiproliferative Activity

- Kasımoğulları et al. (2015) synthesized novel 4-substituted-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives and evaluated their antiproliferative activities. They discovered that some derivatives exhibited significant activity against various cell lines, contributing to the exploration of new antiproliferative agents (Kasımoğulları et al., 2015).

Inhibition of Carbonic Anhydrase Isoenzymes

- Research by Kasımoğulları et al. (2009) on pyrazole carboxylic acid amides demonstrated their inhibitory effects on human carbonic anhydrase isoenzymes, highlighting their potential in developing new inhibitors for therapeutic purposes (Kasımoğulları et al., 2009).

Structural and Spectral Investigations

- Viveka et al. (2016) conducted experimental and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related derivative. Their research combined experimental techniques like NMR and FT-IR with theoretical density functional theory (DFT) analysis, providing a comprehensive understanding of the structural and spectral properties of this compound (Viveka et al., 2016).

Safety and Hazards

While specific safety and hazard information for “1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid” is not available, similar compounds can pose risks. For example, 4-Nitrophenyl chloroformate is considered hazardous and can cause severe skin burns and eye damage, and may cause respiratory irritation .

Mecanismo De Acción

Target of Action

Similar compounds such as p-nitrophenylacetic acid have been shown to interact with enzymes like penicillin g acylase . This enzyme plays a crucial role in the hydrolysis of penicillin G, a widely used antibiotic .

Mode of Action

Nitrophenyl compounds are known to undergo various chemical reactions, including reduction and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

Nitrophenyl compounds are known to participate in various chemical reactions, which could potentially influence multiple biochemical pathways .

Pharmacokinetics

Similar compounds like apixaban, an oral anticoagulant, have been reported to exhibit quick dissolution, linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action .

Result of Action

Nitrophenyl compounds are known to undergo various chemical reactions, which can lead to changes in the target molecules, potentially altering their function .

Action Environment

The action of 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the catalytic efficiencies of nanostructured materials, which are often used in reactions involving nitrophenyl compounds, are governed by properties such as shape and size of the nanomaterials, electrochemistry of the nanomaterial, regeneration of surface for activity, and the carrier system .

Análisis Bioquímico

Biochemical Properties

It is known that nitrophenyl compounds can participate in various biochemical reactions . For instance, 4-nitrophenol, a structurally similar compound, is a product of enzymatic cleavage of several synthetic substrates . This suggests that 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid could interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Nitrophenyl compounds have been shown to influence cell function . For example, 4-nitrophenol can affect various types of cells and cellular processes . It would be interesting to investigate whether this compound has similar effects.

Molecular Mechanism

Nitrophenyl compounds are known to participate in various chemical reactions, such as free radical reactions and nucleophilic substitutions . These reactions could potentially explain how this compound exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that nitrophenol compounds can undergo various chemical reactions over time . Therefore, it would be interesting to study the stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with different dosages . Therefore, it would be interesting to study the threshold effects, as well as any toxic or adverse effects at high doses, of this compound in animal models.

Metabolic Pathways

Nitrophenyl compounds are known to participate in various metabolic reactions . Therefore, it would be interesting to study the metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with.

Transport and Distribution

It is known that chemical compounds can be transported and distributed within cells and tissues via various mechanisms . Therefore, it would be interesting to study how this compound is transported and distributed within cells and tissues.

Subcellular Localization

It is known that chemical compounds can be localized in specific compartments or organelles within cells . Therefore, it would be interesting to study the subcellular localization of this compound and any effects on its activity or function.

Propiedades

IUPAC Name |

1-(4-nitrophenyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c14-10(15)7-5-11-12(6-7)8-1-3-9(4-2-8)13(16)17/h1-6H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLYLGPMPNMDKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide](/img/structure/B2865947.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2865954.png)

![2-(2,4-dichlorophenoxy)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2865956.png)